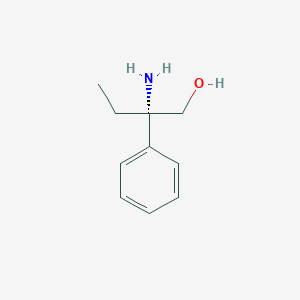

(S)-2-Amino-2-phenylbutan-1-ol

Description

Significance and Role as a Chiral Scaffold in Asymmetric Transformations

(S)-2-Amino-2-phenylbutan-1-ol serves as a privileged chiral scaffold, a molecular framework that can be readily modified to create a diverse array of ligands and catalysts for asymmetric synthesis. Its utility stems from the strategic placement of its functional groups—a primary amine, a hydroxyl group, and a phenyl group—all attached to a stereogenic center. This arrangement allows for the formation of well-defined, rigid transition states in catalyzed reactions, which is essential for high levels of enantioselectivity.

The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group enables it to participate in a variety of catalytic cycles. These functional groups can coordinate to metal centers, activate substrates through hydrogen bonding, and direct the approach of reagents, thereby controlling the stereochemical outcome of a reaction. The phenyl group and the ethyl group at the chiral center provide steric bulk that further influences the facial selectivity of reactions.

Chiral 1,2-amino alcohols, such as this compound, are fundamental building blocks for the synthesis of more complex chiral ligands and catalysts. ucl.ac.ukresearchgate.netnih.gov Their derivatives have been successfully employed in a wide range of asymmetric transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions. The predictable stereochemical influence of this scaffold makes it an invaluable tool for the construction of enantiomerically pure molecules. researchgate.net

Historical Context of Chiral Amino Alcohol Utilization in Catalysis

The use of chiral amino alcohols in catalysis is a concept with deep historical roots, predating many of the sophisticated techniques available today. The foundational understanding of chirality and its importance in biological systems, which emerged in the early 20th century, laid the groundwork for the development of chiral catalysts. numberanalytics.com However, it was not until the mid-20th century that the systematic exploration of small organic molecules as catalysts for asymmetric reactions began to gain significant momentum.

Early efforts in asymmetric catalysis often relied on stoichiometric amounts of chiral reagents. The 1990s saw significant use of chiral boron reagents for the reduction of ketones. rsc.org The development of catalytic methods, where a small amount of a chiral molecule could generate large quantities of a chiral product, represented a major breakthrough. Chiral amino alcohols were among the first classes of compounds to be investigated for this purpose due to their ready availability from the chiral pool (naturally occurring chiral compounds) and their straightforward modification.

The pioneering work in this area demonstrated that the combination of a metal and a chiral ligand derived from an amino alcohol could effectively catalyze asymmetric reactions. This led to the development of a plethora of chiral ligands and organocatalysts, significantly advancing the field of asymmetric synthesis. numberanalytics.com The success of these early systems highlighted the importance of a rigid and well-defined chiral environment around the catalytic center, a principle that continues to guide the design of new catalysts today. The evolution from stoichiometric chiral reagents to highly efficient catalytic systems underscores the progress in the field, with chiral amino alcohols playing a central and enduring role.

Foundational Stereochemical Considerations for this compound

The stereochemical features of this compound are fundamental to its function as a chiral auxiliary and catalyst. The molecule possesses a single stereocenter at the C2 position, which is bonded to an amino group, a phenyl group, an ethyl group, and a hydroxymethyl group. The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The interplay between the electronic and steric properties of the substituents around the chiral center is crucial for inducing asymmetry. The phenyl ring provides significant steric hindrance, which, in conjunction with the ethyl group, helps to create a biased chiral environment. This steric differentiation is key to controlling the trajectory of incoming reagents, leading to the preferential formation of one enantiomer of the product.

Density functional theory (DFT) calculations have been employed to model the transition states of reactions catalyzed by chiral amino alcohols, providing insights into the origins of stereoselectivity. nih.gov These studies often reveal that non-covalent interactions, such as hydrogen bonding and electrostatic interactions, play a critical role in stabilizing the favored transition state. The cyclohexane (B81311) moiety in some catalyst designs has been shown to be crucial for controlling enantioselectivity. nih.gov The ability to form these well-defined and energetically distinct transition states is a direct consequence of the unique stereochemical and functional group arrangement of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-phenylbutan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m1/s1 |

InChI Key |

UTUOJASDCBCXIL-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@@](CO)(C1=CC=CC=C1)N |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Amino 2 Phenylbutan 1 Ol

Stereoselective and Enantioselective Pathways to (S)-2-Amino-2-phenylbutan-1-ol

The precise control of stereochemistry is paramount in synthesizing the (S)-enantiomer of 2-Amino-2-phenylbutan-1-ol. This section explores various strategies that leverage asymmetric reactions to install the desired chirality.

Asymmetric Reduction Strategies for Precursors to this compound

A highly effective and widely used method for establishing the stereocenter in chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. For the synthesis of this compound, the key precursor is 2-amino-1-phenyl-1-butanone. nih.gov The primary strategies involve asymmetric hydrogenation and asymmetric transfer hydrogenation, often employing transition metal catalysts, particularly ruthenium, complexed with chiral ligands.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) under pressure. Ruthenium catalysts, often combined with chiral diphosphine and diamine ligands, are prominent in this area. acs.orgnih.gov Ligands derived from natural sources, such as cinchona alkaloids, have been developed to create highly effective NNP (tridentate phosphine) ligands that, when complexed with ruthenium, can hydrogenate aromatic ketones with exceptional enantioselectivity, reaching up to 99.9% ee. nih.govrsc.org The choice of ligand is critical and must be tailored to the specific substrate to achieve optimal results. nih.gov

Studies on the reduction of analogous N-protected α-amino ketones, such as (3S)-3-amino-1-chloro-4-phenyl-2-butanone, have demonstrated that methods like Meerwein-Ponndorf-Verley (MPV) reduction and the use of chiral oxazaborolidine catalysts can also achieve high diastereoselectivity. gatech.edu

Table 1: Comparison of Asymmetric Reduction Strategies for α-Amino Ketone Precursors

| Method | Catalyst/Reagent | Precursor Type | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN Complex | Unprotected α-Amino Ketones | High yields, high enantioselectivity, operationally simple. researchgate.netacs.org | Up to >99% nih.gov |

| Catalytic Hydrogenation | Ru-NNP (Cinchona Alkaloid based) | Aromatic/Heteroaromatic Ketones | Extremely high enantioselectivity, requires H₂ pressure. nih.govrsc.org | Up to 99.9% nih.gov |

| Oxazaborolidine Reduction | Itsumo-Corey Catalyst | N-protected α-Amino Ketones | Boron-based reagent, high stereoselectivity. gatech.edu | High (9.5:1 dr) gatech.edu |

Multistep Convergent Synthesis Approaches for Enantioenriched this compound

Convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. For this compound, a logical convergent approach consists of synthesizing the chiral α-amino acid, (S)-2-amino-2-phenylbutyric acid, followed by the reduction of its carboxylic acid moiety.

A well-established route to α-amino acids is the Strecker synthesis. A modern, greener variation of this method can be used to prepare the key intermediate, 2-amino-2-phenylbutyric acid, from propiophenone (B1677668). patsnap.com This process involves the reaction of propiophenone with an ammonia (B1221849) source (like ammonium (B1175870) carbonate) and a cyanide source (like sodium cyanide), often facilitated by a phase transfer catalyst to improve yield and environmental friendliness. patsnap.com The resulting racemic amino acid can then be resolved to isolate the desired (S)-enantiomer.

Once the enantioenriched (S)-2-amino-2-phenylbutyric acid is obtained, it can be reduced to the target amino alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous and expensive. google.comchemicalbook.com Milder and safer alternatives, such as reduction with borane (B79455) (BH₃) or its complexes, are often preferred. google.com This two-step sequence—synthesis and resolution of the amino acid followed by reduction—represents a robust convergent pathway to the final enantioenriched product.

Diastereoselective Synthesis via Chiral Auxiliary Control

Chiral auxiliaries are temporary, enantiopure molecules that are attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com

For the synthesis of α-substituted amino acids, chiral oxazolidinones, such as those developed by Evans, are commonly employed. In a potential application to synthesize the target molecule, a glycine-derived fragment could be attached to a chiral oxazolidinone. The resulting enolate can then be alkylated with an ethyl halide. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary would yield the enantioenriched α-amino acid, (S)-2-amino-2-phenylbutyric acid, which can then be reduced to this compound.

Other auxiliaries, such as pseudoephedrine amides and those based on (S)-indoline, have also proven effective in the diastereoselective synthesis of amino alcohols and their precursors. wikipedia.orgnih.gov For instance, chiral hydrazones derived from (S)-indoline react with organolithium reagents with extremely high diastereoselectivity, providing a pathway to chiral amino alcohols after cleavage of the N-N bond. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of sustainability, focusing on methods that are safe, efficient, and environmentally benign. This includes the use of catalytic methods, renewable feedstocks, and processes with high atom economy.

Catalytic and Biocatalytic Approaches to this compound

Catalytic Methods: As discussed previously (Section 2.1.1), ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation are prime examples of efficient catalytic processes. acs.orgnih.gov These methods require only a small amount of catalyst to produce large quantities of the product, minimizing waste. Additionally, iron-based catalysts, which are less expensive and more abundant than noble metals like ruthenium, have been developed for the synthesis of amino alcohols from alkenes, representing a greener alternative. nih.gov

Biocatalytic Methods: Enzymes offer a highly sustainable route for synthesizing chiral molecules. They operate under mild conditions (room temperature and neutral pH) in aqueous media and exhibit exceptional stereoselectivity. Several biocatalytic strategies are applicable to the synthesis of this compound.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amino donor. frontiersin.org This approach directly converts a precursor like 1-hydroxy-1-phenyl-2-butanone into the desired chiral amino alcohol with high conversion and enantioselectivity (>99% ee). frontiersin.orgfrontiersin.org

Transaminases (TAs): These enzymes can convert a ketone into a chiral amine. To synthesize the precursor (S)-2-amino-2-phenylbutyric acid, a transaminase could be used to aminate 2-oxo-2-phenylbutanoic acid. The reaction equilibrium can be driven to completion by coupling it with a second enzyme, such as pyruvate (B1213749) decarboxylase, which removes the pyruvate by-product. mdpi.com

Whole-Cell Biocatalysis: Entire microorganisms can be used as "off-the-shelf" biocatalysts. For example, strains of yeast like Pichia jadinii and even plant tissues like carrot roots (Daucus carota) contain a variety of reductases capable of reducing ketones to chiral alcohols with high enantioselectivity. nih.govnih.gov This approach avoids the need for enzyme purification and cofactor regeneration systems.

Table 2: Overview of Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

| Biocatalyst Type | Enzyme Class | Reaction Type | Key Advantages |

| Engineered Enzyme | Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High stereoselectivity, uses ammonia directly. frontiersin.org |

| Coupled Enzymes | Transaminase (TA) + Decarboxylase | Asymmetric Amination | Overcomes unfavorable equilibrium, high conversion. mdpi.com |

| Whole-Cell System | Pichia jadinii (Yeast) | Asymmetric Ketone Reduction | No enzyme purification needed, high ee. nih.gov |

| Plant Tissue | Daucus carota (Carrot) | Asymmetric Ketone Reduction | Inexpensive, natural, and green reducing agent. nih.gov |

Solvent-Free and Atom-Economical Syntheses for this compound Production

Atom Economy: This principle of green chemistry aims to maximize the incorporation of all materials used in the process into the final product.

Hydrogenation Reactions: Catalytic hydrogenation and transfer hydrogenation are highly atom-economical. In direct hydrogenation, all atoms of the substrate and H₂ are incorporated into the product. nih.gov

Hydrogen-Borrowing Catalysis: This strategy enables alcohols to be used as alkylating agents, with water being the only byproduct, leading to high atom economy. acs.orgnih.gov

Solvent Choice: The use of water as a solvent is a key aspect of green synthesis. Many biocatalytic reactions are performed in aqueous buffers, eliminating the need for volatile organic compounds (VOCs). frontiersin.orggoogle.com A method for synthesizing the related (S)-2-aminobutanol involves the catalytic hydrogenation of (S)-2-aminobutyric acid in deionized water, showcasing an industrially viable and green approach. google.com While truly solvent-free reactions for this specific target are not widely reported, minimizing solvent use and choosing environmentally benign options like water or ethanol (B145695) are central to sustainable production.

Advanced Isolation and Purification Techniques for High Enantiomeric Purity of this compound

The synthesis of this compound often results in a racemic or enantiomerically-enriched mixture, necessitating advanced purification techniques to isolate the desired (S)-enantiomer with high purity. The separation of enantiomers is a critical step in the pharmaceutical and chemical industries, as different enantiomers of a chiral compound can exhibit distinct biological and pharmacological activities. nih.gov Achieving high enantiomeric purity is, therefore, paramount. Modern methodologies for chiral resolution have moved beyond simple crystallization to more sophisticated and efficient techniques, including preparative chiral chromatography, diastereomeric salt crystallization, enzymatic kinetic resolution, and simulated moving bed (SMB) chromatography.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and widely used technique for isolating pure enantiomers from a racemic mixture. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are employed for this purpose. SFC is often favored for its high throughput, reduced solvent consumption, and faster separation times. mdpi.com

While specific research detailing the preparative chiral chromatography of this compound is not extensively published, the application of this technique to similar chiral molecules, such as other amino alcohols and pharmaceutical intermediates, demonstrates its effectiveness. For instance, preparative SFC has been successfully used to resolve stereoisomers of compounds like β-cypermethrin, achieving high enantiomeric excess. nih.gov The choice of the CSP, typically polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and the mobile phase are critical parameters that must be optimized to achieve baseline separation and high purity. nih.gov

Illustrative Research Findings for Preparative Chiral Chromatography of Related Compounds

Click to view data table

| Compound Class | Technique | Chiral Stationary Phase (CSP) | Enantiomeric Excess (ee) Achieved | Recovery/Yield | Reference |

| Synthetic Pyrethroid Insecticide | Preparative SFC | Cellulose-derived & Amylose-based | 92.19% - 97.53% | 94.5% - 97.7% | nih.gov |

| Pharmaceutical API | Preparative SFC | Not specified | 99.9% | 96% | mdpi.com |

| 2-Phenylbutyric Acid | Counter-Current Chromatography (CCC) | Hydroxyethyl-β-cyclodextrin (HE-β-CD) | 98.0% | 40.8% - 65.6% | nih.gov |

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical yet highly effective method for resolving racemates on an industrial scale. This technique involves reacting the racemic base, such as 2-Amino-2-phenylbutan-1-ol, with a chiral resolving agent, which is typically an optically pure acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer can then be liberated from the crystallized salt.

Commonly used resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives. For example, the resolution of DL-leucine has been successfully achieved using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate, yielding high enantiomeric purity after a multi-stage process. nih.gov The success of this method hinges on the significant solubility difference between the two diastereomeric salts.

Illustrative Research Findings for Diastereomeric Salt Crystallization of Related Compounds

Click to view data table

| Racemic Compound | Chiral Resolving Agent | Enantiomeric Excess (ee) of Desired Diastereomer | Reference |

| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | 91.20% | nih.gov |

| (R,S)-1-Amino-2-indanol | (S)-2-Phenylpropionic acid | 99% de (diastereomeric excess) | nih.gov |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign approach to chiral separation. This method utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino alcohols, a common strategy is the enantioselective acylation of the amine or alcohol group. The resulting acylated product and the unreacted enantiomer can then be separated by conventional methods like chromatography or extraction.

A significant advantage of EKR is the high enantioselectivity (E-value) that can be achieved under mild reaction conditions. Porcine pancreatic lipase (B570770), for instance, has demonstrated very high enantioselectivity in the resolution of axially chiral primary allenic alcohols. mpg.de Combining EKR with in-situ racemization of the unreacted enantiomer, a process known as dynamic kinetic resolution (DKR), can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Illustrative Research Findings for Enzymatic Resolution of Related Alcohols

Click to view data table

| Racemic Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |

| (rac)-1-Phenylethanol | Candida antarctica lipase B (CALB) & Ru-catalyst | Dynamic Kinetic Resolution (DKR) | 99.8% | 97% | nih.gov |

| Primary Allenic Alcohols | Porcine Pancreatic Lipase | Kinetic Resolution | >99% (E > 200) | ~50% (theoretical max for KR) | mpg.de |

| Mixtures of β-D/L-nucleosides | Pseudomonas cepacia lipase (PSL-C) | Parallel Kinetic Resolution | High selectivity reported | Not specified | ethz.ch |

Simulated Moving Bed (SMB) Chromatography

Simulated Moving Bed (SMB) chromatography is a continuous preparative chromatographic technique that offers significant advantages in terms of productivity, purity, and reduced solvent consumption compared to traditional batch chromatography. mdpi.com The process simulates a counter-current movement between the mobile phase and the stationary phase, which is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of columns arranged in a loop. nih.gov

This continuous process is particularly well-suited for the large-scale separation of binary mixtures, making it ideal for resolving enantiomers. SMB technology has been successfully implemented for the purification of various chiral compounds, including amino acids, achieving very high purity and yield. For example, the separation of glycine (B1666218) and L-phenylalanine using an SMB system resulted in purities greater than 99.9% and yields of 99%. While specific operational parameters for this compound are not documented in the literature, the proven success of SMB for analogous compounds underscores its potential for efficient, large-scale production of the pure enantiomer.

Illustrative Research Findings for SMB Chromatography of Related Compounds

Click to view data table

| Compounds Separated | Purity Achieved | Yield Achieved | Reference |

| Glycine and L-Phenylalanine | > 99.9% | 99% | |

| Tröger's Base Enantiomers | High purity demonstrated | High productivity demonstrated |

Applications of S 2 Amino 2 Phenylbutan 1 Ol in Asymmetric Catalysis

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The ability of (S)-2-Amino-2-phenylbutan-1-ol to be transformed into a wide array of chiral ligands is a testament to its versatility. These ligands coordinate with transition metals to form catalysts that can effectively induce asymmetry in a multitude of chemical transformations.

The design of chiral ligands derived from this compound often involves the modification of its amino and hydroxyl functionalities to create multidentate ligands. These ligands, such as those with P,N,N-tridentate coordination modes, have shown great utility in asymmetric catalysis. researchgate.net The coordination of these ligands to a transition metal center, such as iridium or rhodium, creates a chiral pocket around the metal's active site. nih.gov This chiral environment is crucial for differentiating between the prochiral faces of a substrate, thereby enabling enantioselective transformations. The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by altering the substituents on the ligand, which in turn influences the catalyst's activity and selectivity. nih.gov

Derivatives of this compound have been instrumental in the development of catalysts for asymmetric hydrogenation. nih.govmdpi.com These reactions are fundamental for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov For instance, iridium catalysts bearing chiral P,N,N-ligands have been effectively used in the asymmetric hydrogenation of α-secondary-amino ketones. researchgate.net The catalyst facilitates the stereoselective addition of hydrogen, leading to the formation of one enantiomer of the corresponding amino alcohol in high excess.

Table 1: Asymmetric Hydrogenation of α-Secondary-Amino Ketones Catalyzed by an Iridium Complex with a Chiral P,N,N-Ligand

| Substrate (α-Secondary-Amino Ketone) | Product (Chiral β-Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Phenyl-2-(phenylamino)ethan-1-one | (1R,2S)-1-Phenyl-2-(phenylamino)ethan-1-ol | 95 | 98 |

| 1-(4-Methoxyphenyl)-2-(phenylamino)ethan-1-one | (1R,2S)-1-(4-Methoxyphenyl)-2-(phenylamino)ethan-1-ol | 96 | 97 |

| 1-(4-Chlorophenyl)-2-(phenylamino)ethan-1-one | (1R,2S)-1-(4-Chlorophenyl)-2-(phenylamino)ethan-1-ol | 94 | 99 |

Data synthesized from representative findings in the field. researchgate.net

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and performing these reactions asymmetrically is of paramount importance. libretexts.org Ligands derived from this compound have found application in several such transformations.

Aldol (B89426) and Michael Additions: In the context of Aldol and Michael additions, chiral ligands can coordinate to a metal center, which then acts as a Lewis acid to activate the substrate. tamu.edumasterorganicchemistry.comyoutube.com The chiral environment around the metal directs the approach of the nucleophile (an enolate in the case of the Aldol reaction or a Michael donor), resulting in the stereoselective formation of the new carbon-carbon bond. masterorganicchemistry.com While direct examples utilizing this compound derivatives in these specific reactions are not extensively detailed in the provided context, the principles of asymmetric catalysis suggest their potential applicability.

Negishi Cross-Couplings: Nickel-catalyzed asymmetric Negishi cross-coupling reactions have been developed for the reaction of racemic secondary allylic chlorides with organozinc reagents. organic-chemistry.org Chiral ligands, such as Pybox ligands which share structural motifs with derivatives of amino alcohols, are crucial for achieving high regio- and enantioselectivity in these transformations. organic-chemistry.orgd-nb.info This methodology allows for the efficient construction of chiral molecules containing new carbon-carbon bonds. organic-chemistry.org

Table 2: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling of Secondary Allylic Chlorides

| Allylic Chloride | Organozinc Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E)-1-Chloro-3-phenylprop-1-ene | Ethylzinc bromide | (S,E)-3-Phenylpent-1-ene | 85 | 92 |

| (E)-1-Chloro-3-cyclohexylprop-1-ene | Methylzinc chloride | (S,E)-3-Cyclohexylbut-1-ene | 88 | 95 |

Data synthesized from representative findings in the field. organic-chemistry.org

The versatility of ligands derived from this compound extends to other enantioselective transformations. These can include a range of reactions where the creation of a chiral environment around a metal catalyst is key to controlling the stereochemical outcome. The modular nature of these ligands allows for their adaptation to various catalytic cycles. nih.gov

As a Chiral Auxiliary for Diastereoselective Transformations

Beyond their use in catalytic systems, chiral molecules like this compound can be employed as chiral auxiliaries. wikipedia.org In this approach, the chiral auxiliary is covalently attached to the substrate, influencing the stereochemical course of a reaction, and is subsequently removed.

When this compound is used as a chiral auxiliary, it is typically attached to the substrate via the formation of an amide or an ester linkage. The bulky phenyl and ethyl groups of the auxiliary create a sterically hindered environment that directs the approach of incoming reagents to one face of the molecule. For example, in the alkylation of an enolate derived from an amide of this compound, the auxiliary's stereochemistry will dictate the configuration of the newly formed stereocenter. This diastereoselective control is a powerful tool for the synthesis of enantiomerically pure compounds. After the desired transformation, the auxiliary can be cleaved to reveal the chiral product.

Strategies for Chiral Auxiliary Recycling and Recovery Post-Reaction

The economic and environmental viability of asymmetric synthesis is greatly enhanced by the ability to recover and reuse the chiral auxiliary. For auxiliaries derived from this compound, several strategies have been explored to ensure their efficient recycling after the desired stereoselective transformation has been accomplished. The primary approach involves the cleavage of the covalent bond that links the auxiliary to the product molecule.

Commonly, the auxiliary is attached to the substrate via an amide or an oxazolidinone linkage. After the diastereoselective reaction, the cleavage of this bond is typically achieved through hydrolysis or reduction. Acidic or basic hydrolysis can be employed to break the amide bond, liberating the chiral auxiliary and the desired product. Similarly, reductive cleavage, often using metal hydrides, is another effective method.

The success of the recovery process hinges on the differential solubility and physical properties of the chiral auxiliary and the product. Following the cleavage reaction, the mixture is typically subjected to an extraction or crystallization process. The choice of solvent is crucial in this step to selectively dissolve either the product or the auxiliary, allowing for their separation. For instance, if the product is soluble in an organic solvent while the protonated amino alcohol auxiliary is soluble in an aqueous acidic solution, a simple acid-base extraction can effectively separate the two.

As an Organocatalyst in Enantioselective Reactions

Beyond its role as a chiral auxiliary, this compound and its derivatives have demonstrated considerable potential as organocatalysts. In this capacity, the molecule itself, or a simple derivative, directly catalyzes an enantioselective reaction without the need for a metal center.

Bifunctional Catalysis Mechanisms Involving this compound

The efficacy of organocatalysts derived from this compound often stems from their ability to engage in bifunctional catalysis. This means that the catalyst possesses two distinct functional groups that simultaneously activate both the nucleophile and the electrophile in a reaction, leading to a highly organized and stereocontrolled transition state.

In the case of this compound, the amino group can act as a Brønsted base to deprotonate the nucleophile, increasing its reactivity. Concurrently, the hydroxyl group can act as a Brønsted acid, forming a hydrogen bond with the electrophile. This hydrogen bond serves to activate the electrophile and orient it favorably for the nucleophilic attack. This dual activation model is crucial for achieving high levels of enantioselectivity.

For example, in a Michael addition reaction, the amine functionality of the catalyst can deprotonate a β-keto ester (the nucleophile), forming an enolate. Simultaneously, the hydroxyl group can hydrogen-bond to the nitroalkene (the electrophile), lowering its LUMO energy and pre-organizing the transition state. This concerted activation and orientation by the two functional groups on the chiral scaffold directs the nucleophilic attack to one face of the electrophile, resulting in the preferential formation of one enanti

Mechanistic Investigations and Stereoselectivity of Reactions Involving S 2 Amino 2 Phenylbutan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Catalysis Mediated by (S)-2-Amino-2-phenylbutan-1-ol

The primary role of this compound in asymmetric catalysis is to create a chiral environment that forces a reaction to proceed through a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product. This is often achieved through its temporary incorporation into a reactant molecule, typically by forming a chiral oxazolidine (B1195125) or by acting as a bidentate ligand to a metal center.

In the case of the alkylation of aldehydes, this compound can be condensed with an aldehyde to form a chiral oxazolidine. This intermediate then directs the approach of a nucleophile to one of the two diastereotopic faces of the enamine or enolate derived from it. The mechanism involves the formation of a rigid, five-membered ring structure where the phenyl and ethyl groups of the amino alcohol effectively shield one face of the reactive intermediate. Subsequent attack by a nucleophile, such as an organometallic reagent, occurs from the less sterically hindered face. The final step involves the hydrolysis of the oxazolidine to release the chiral product and recover the amino alcohol auxiliary.

Transition State Analysis and Origin of Enantioselectivity with this compound Systems

The enantioselectivity observed in reactions utilizing this compound can be rationalized by analyzing the energies of the competing diastereomeric transition states. The Felkin-Ahn model provides a useful framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds containing a chiral center at the α-position.

When this compound is used as a chiral auxiliary, for instance in the form of a derived oxazolidine, the stereochemical outcome is dictated by the most stable conformation of the transition state. The phenyl group, being the largest substituent on the chiral center, orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The medium-sized ethyl group and the smaller hydrogen atom will then occupy the remaining positions. The nucleophile preferentially attacks from the side of the smallest substituent.

Computational studies, often employing density functional theory (DFT), can be used to model the transition state structures and calculate their relative energies. These calculations can provide a more quantitative understanding of the factors governing enantioselectivity, including steric hindrance, torsional strain, and electronic effects. For example, in the alkylation of an enamine derived from an aldehyde and this compound, the transition state leading to the major diastereomer will be significantly lower in energy than the transition state leading to the minor diastereomer due to minimized steric clashes.

Role of Non-Covalent Interactions in Chiral Induction and Control

Non-covalent interactions play a critical role in the transfer of chirality from this compound to the substrate. These interactions, while individually weak, collectively contribute to the stability of the favored transition state and are crucial for achieving high levels of stereocontrol.

The key non-covalent interactions at play include:

Steric Hindrance: The bulky phenyl and ethyl groups on the stereogenic center of the amino alcohol create a sterically demanding environment. This steric repulsion directs the incoming reagent to the less hindered face of the substrate.

Hydrogen Bonding: The hydroxyl and amino groups of this compound can participate in hydrogen bonding. When acting as a ligand for a metal catalyst, the hydroxyl and amino groups can coordinate to the metal, creating a rigid and well-defined chiral pocket around the metal center. This pre-organization of the catalyst-substrate complex is essential for high enantioselectivity.

π-Stacking Interactions: The phenyl group of the amino alcohol can engage in π-stacking interactions with other aromatic rings present in the substrate or reagents. These attractive interactions can further stabilize the desired transition state geometry.

The interplay of these non-covalent forces dictates the precise three-dimensional arrangement of the reactants in the transition state, ultimately determining the stereochemical outcome of the reaction.

Kinetic Studies and Reaction Pathway Mapping for Processes Involving this compound

Kinetic studies are instrumental in elucidating the detailed reaction pathway and understanding the factors that control the reaction rate and selectivity. By measuring the reaction rate under various conditions (e.g., changing the concentration of reactants, catalyst, or temperature), a rate law can be determined, which provides insights into the molecularity of the rate-determining step.

For reactions involving this compound, kinetic studies can help to:

Identify the Rate-Determining Step: Determining which step in the reaction sequence is the slowest provides a focus for optimization efforts.

Probe the Nature of the Catalytically Active Species: Kinetic data can support or refute proposed catalytic cycles and help to identify the true catalyst.

Quantify the Energy Difference Between Diastereomeric Transition States: By studying the temperature dependence of the enantiomeric excess (e.e.), the difference in the activation enthalpies and entropies for the formation of the two enantiomers can be determined (Eyring analysis). This provides a quantitative measure of the stereoselectivity.

Reaction pathway mapping often involves a combination of experimental kinetic data and computational modeling. This integrated approach allows for the construction of a detailed energy profile of the entire reaction, identifying all intermediates and transition states. This comprehensive understanding is invaluable for the rational improvement of catalytic systems based on this compound.

Representative Data for Asymmetric Alkylation using a Chiral Auxiliary Derived from this compound

The following table illustrates typical results for an asymmetric alkylation of an aldehyde via an oxazolidine derived from this compound.

| Entry | Aldehyde (R¹CHO) | Nucleophile (R²-M) | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | Benzaldehyde | Et₂Zn | Toluene | 0 | 92 | 95:5 |

| 2 | Propanal | MeTi(OⁱPr)₃ | THF | -20 | 88 | 92:8 |

| 3 | Cyclohexanecarboxaldehyde | PhMgBr | Diethyl Ether | -78 | 85 | >99:1 |

| 4 | Isobutyraldehyde | BuLi | Hexane | -78 | 75 | 90:10 |

| 5 | Benzaldehyde | Et₂Zn | CH₂Cl₂ | 0 | 90 | 93:7 |

d.r. = diastereomeric ratio

Derivatization and Immobilization Strategies of S 2 Amino 2 Phenylbutan 1 Ol

Design and Synthesis of Functionalized Derivatives of (S)-2-Amino-2-phenylbutan-1-ol

The strategic modification of the this compound scaffold is crucial for creating derivatives with tailored properties for asymmetric catalysis. These modifications typically involve the amino and hydroxyl groups, which are transformed into components of chiral auxiliaries and ligands.

Structural Modifications for Tunable Catalytic Performance

The performance of catalysts derived from this compound can be fine-tuned by altering its structure. The modularity of the phosphinooxazoline (PHOX) ligand class, which can be derived from amino alcohols, exemplifies this principle. orgsyn.org Modifications can be made to nearly every part of the ligand scaffold to influence the electronic and steric properties, thereby impacting the efficacy of transition-metal catalyzed reactions. orgsyn.org

Key areas for modification include:

Oxazoline (B21484) Ring Substitution: Altering the substituent (R¹) on the oxazoline ring, which would be derived from the phenyl and ethyl groups of the parent amino alcohol, can adjust the steric environment around the metal center. orgsyn.org

Phosphine Group Modification: Changing the aryl or alkyl groups on the phosphorus atom directly impacts the ligand's electronic properties and coordination to the metal. Electron-deficient variants, for instance, have shown superior performance in certain reactions. orgsyn.org

These structural changes allow for the creation of a library of ligands from a single chiral precursor, enabling the optimization of enantioselectivity and catalytic activity for specific chemical transformations.

Synthesis of Chiral Auxiliaries and Ligands Based on this compound Scaffold

The this compound backbone is a foundational element for synthesizing a variety of chiral auxiliaries and ligands, which are instrumental in controlling stereochemistry in synthesis. wikipedia.orgsigmaaldrich.com

Oxazolidinones: A primary application of chiral 1,2-amino alcohols is in the synthesis of oxazolidinone auxiliaries. These are typically formed by reacting the amino alcohol with phosgene (B1210022) or a related carbonate. The resulting N-acyloxazolidinone can then direct the stereoselective alkylation or aldol (B89426) reaction of the acyl group. researchgate.net The substituents from the original amino alcohol (in this case, phenyl and ethyl groups at the C4 position) create a specific chiral environment that biases the approach of incoming reagents to one face of the enolate, leading to high diastereoselectivity. wikipedia.orgresearchgate.net

Oxazoline Ligands: Chiral 2-oxazolines are significant ligands in asymmetric catalysis. They are readily synthesized from β-amino alcohols like this compound. organic-chemistry.org Common synthetic routes include:

Direct Condensation: Reaction with a nitrile, often catalyzed by a Lewis acid.

From Carboxylic Acids/Aldehydes: Condensation with a carboxylic acid followed by cyclization, or a one-pot reaction with an aldehyde and an oxidizing agent. orgsyn.orgrsc.org

From Thioamides: Transamidation with the amino alcohol followed by cyclodehydrosulfurization. organic-chemistry.org

These oxazoline derivatives, particularly phosphinooxazolines (PHOX ligands), are highly effective in a range of transition-metal-catalyzed reactions, including asymmetric allylic alkylations and Heck reactions. orgsyn.org

Immobilization of this compound for Heterogeneous Catalysis

Immobilizing this compound or its derivatives onto a solid support transforms a homogeneous catalyst into a heterogeneous one. This approach simplifies catalyst-product separation, enhances catalyst stability, and allows for recycling, which is crucial for sustainable and industrial-scale processes. rsc.orgoaepublish.com

Exploration of Support Materials and Grafting Techniques

A variety of materials have been explored as solid supports for amino alcohols and their derivatives, each offering different properties regarding surface area, porosity, and chemical stability.

Common Support Materials:

Silica (B1680970) (SiO₂): Widely used due to its high surface area, mechanical stability, and well-defined porous structure (e.g., mesoporous silica). nih.govui.ac.idmdpi.com Its surface is rich in silanol (B1196071) groups (Si-OH), which can be functionalized for covalent attachment.

Polymers: Polystyrene resins, such as Merrifield resin, are common supports. They can be functionalized with various groups to allow for catalyst grafting.

Alumina (Al₂O₃), Titania (TiO₂), Magnesia (MgO): These metal oxides are also used as supports, sometimes in combination with catalytically active metal nanoparticles. nih.gov

Graphene Oxide (GO): This material offers a unique planar structure with a high surface area and numerous functional groups available for covalent binding. nih.gov

Grafting Techniques: The method of attaching the catalyst to the support is critical for its subsequent performance.

Covalent Bonding: This strong attachment method minimizes leaching of the catalyst from the support. For silica, the surface is often first treated with a silane (B1218182) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino groups. ui.ac.id The amino alcohol can then be attached to these functionalized groups. Another method involves co-condensation of a silanizing agent with a chloroalkyl group, followed by alkylation with the amine. nih.govacs.org

Physical Adsorption: A simpler method where the catalyst is adsorbed onto the support's surface through non-covalent interactions. While easier to perform, leaching can be a significant issue. mdpi.com

Sol-Gel Entrapment: The catalyst is physically trapped within the pores of a material like silica as it is being formed through a sol-gel process. nih.gov

Table 1: Support Materials and Grafting Methods for Amino Alcohol Immobilization

| Support Material | Grafting/Immobilization Method | Description | Relevant Citations |

|---|---|---|---|

| Silica (SiO₂) / Mesoporous Silica | Covalent bonding via functionalization (e.g., APTES) | The silica surface is modified with linker molecules (like APTES) to provide reactive groups for covalent attachment of the catalyst. | ui.ac.idmdpi.com |

| Co-condensation and Alkylation | A silane with a reactive group (e.g., chloroalkyl) is co-condensed with a silica precursor, and the amino alcohol is subsequently attached via alkylation. | nih.govacs.org | |

| Sol-Gel Entrapment | The amino alcohol is mixed with silica precursors (e.g., TEOS) and trapped within the silica matrix as it polymerizes. | nih.gov | |

| Polymer Resins (e.g., Polystyrene) | Covalent bonding to functionalized resin | The catalyst is attached to reactive sites (e.g., chloromethyl groups) on a polymer backbone like Merrifield resin. | |

| Graphene Oxide (GO) | Covalent bonding to surface functional groups | The amino or hydroxyl groups of the catalyst react with the oxygen-containing functional groups on the GO surface. | nih.gov |

| Metal Oxides (Al₂O₃, TiO₂, MgO) | Deposition-Precipitation / Adsorption | The catalyst or its precursor is deposited onto the surface of the metal oxide support. | nih.gov |

Assessment of Reusability and Operational Stability of Immobilized Systems

A key advantage of heterogeneous catalysis is the potential for catalyst reuse. The stability and reusability of immobilized this compound systems depend heavily on the choice of support, the strength of the grafting linkage, and the reaction conditions.

Studies on immobilized alcohol dehydrogenases and other enzymes on supports like silica and graphene oxide have demonstrated that immobilization can significantly enhance stability. For instance, an alcohol dehydrogenase immobilized on magnetic graphene oxide nanocomposites showed better thermal and pH stability and maintained over 79% of its activity after ten uses. nih.gov Similarly, enzymes immobilized on mesoporous silica nanoflowers retained over 50% of their relative activity after five reuse cycles. oaepublish.com

The presence of the amino group in amino alcohols can sometimes negatively affect the long-term durability of certain catalysts, but immobilization has been shown to mitigate these deactivation phenomena. nih.govmdpi.com For example, gold catalysts prepared by sol-immobilization showed greater resistance to deactivation during amino alcohol oxidation compared to those prepared by deposition-precipitation. mdpi.com

The reusability of a SiO₂/APTES/Ni(II) catalyst for benzyl (B1604629) alcohol acetylation was tested for three cycles, with conversions decreasing only slightly from 98.34% to 95.20% and then to 90.61%, demonstrating good operational stability. ui.ac.id

Table 2: Performance of Immobilized Catalytic Systems | Catalyst System | Support Material | Number of Cycles | Final Relative/Retained Activity | Relevant Citations | | :--- | :--- | :--- | :--- | | Alcohol Dehydrogenase (ADH) | Magnetic Graphene Oxide | 10 | ~79.6% | nih.gov | | CpsADH / Laccase | Mesoporous Silica Nanoflowers | 5 | 52% / 63% | oaepublish.com | | SiO₂/APTES/Ni(II) | Silica | 3 | 92.1% (of initial conversion) | ui.ac.id |

These findings underscore that through careful selection of support materials and immobilization techniques, robust, stable, and reusable heterogeneous catalysts can be developed from the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization in Research of S 2 Amino 2 Phenylbutan 1 Ol

X-ray Crystallography of Metal Complexes or Key Intermediates Formed with (S)-2-Amino-2-phenylbutan-1-ol

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and stereochemistry. While specific crystal structures of this compound complexed with metals or as key intermediates are not readily found in open literature, the principles can be illustrated with related structures.

In the context of intermediates, X-ray crystallography can capture snapshots of a reaction at a specific stage. For instance, the crystal structure of an axially chiral vicinal amino alcohol has been determined, which is a key intermediate in the synthesis of novel bisoxazoline (BOX) ligands. nih.gov The structural data from such studies are crucial for understanding the steric and electronic factors that govern the reactivity and selectivity of these compounds in asymmetric catalysis.

Below is a hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic analysis of a metal complex of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Metal-Oxygen Bond Length (Å) | 2.05 |

| Metal-Nitrogen Bond Length (Å) | 2.10 |

| O-Metal-N Bite Angle (°) | 85.2 |

This table is illustrative and does not represent real experimental data for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Enantiomeric Analysis

Chiroptical techniques are essential for probing the stereochemical features of chiral molecules like this compound in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. For chiral amino alcohols, the sign and magnitude of the Cotton effects in the ECD spectrum can be used to assign the absolute configuration. nih.gov The presence of a phenyl group in this compound gives rise to characteristic ECD signals in the ultraviolet region. The application of ECD in combination with a dirhodium auxiliary chromophore has been shown to be a reliable method for determining the absolute configuration of 1,2- and 1,3-amino alcohols. nih.gov Furthermore, ECD can be used for chirality sensing, where the interaction of a chiral substrate with a probe molecule induces a measurable CD signal. nsf.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. While less commonly used now than ECD for stereochemical assignments, ORD can still provide valuable information. For compounds with multiple chromophores, the ORD spectrum can be complex but offers a detailed fingerprint of the molecule's stereochemistry.

The table below summarizes the application of chiroptical techniques to the analysis of chiral amino alcohols.

| Technique | Information Obtained | Application to this compound |

| Electronic Circular Dichroism (ECD) | Absolute configuration, conformational analysis, enantiomeric purity | Assignment of the (S)-configuration, study of conformational preferences in solution, chirality sensing. nih.govnsf.gov |

| Optical Rotatory Dispersion (ORD) | Stereochemical fingerprint, confirmation of chirality | Complementary to ECD for stereochemical analysis. |

Advanced Chromatographic and Capillary Electrophoresis Methods for Chiral Purity and Impurity Profiling

The determination of enantiomeric purity and the identification of impurities are critical aspects of the quality control of this compound.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the enantioseparation of chiral compounds. yakhak.org For amino alcohols, polysaccharide-based CSPs are often effective. yakhak.org The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, is crucial for achieving optimal separation. chromatographyonline.comsigmaaldrich.com Derivatization of the amino group with a suitable reagent can sometimes enhance the resolution and detectability of the enantiomers. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and improved peak shapes. chromatographyonline.com A study on a Pirkle-type chiral stationary phase prepared from (R)-2-amino-1-butanol demonstrated its use in the enantioseparation of racemic organic acids. acgpubs.org

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and is particularly well-suited for the analysis of charged or polar compounds like amino alcohols. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. nih.gov CE methods have been successfully developed for determining the enantiomeric purity of various drug candidates. nih.gov Theoretical studies on the electronic circular dichroism of chiral amino acids have been combined with CE and HPLC methods to identify and quantify enantiomers without the need for single enantiomer standards. researchgate.net

The following table outlines typical parameters for a chiral HPLC method for the analysis of a phenylamino (B1219803) alcohol.

| Parameter | Typical Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic Acid (for normal phase) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

This table provides a generalized example of a chiral HPLC method. chromatographyonline.com

Computational and Theoretical Chemistry Studies of S 2 Amino 2 Phenylbutan 1 Ol

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for (S)-2-Amino-2-phenylbutan-1-ol and its Complexes

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of this compound and its coordination complexes. DFT has proven to be a reliable method for predicting the properties of metal-amino acid complexes by optimizing their structures and analyzing their electron populations. nih.gov

Molecular Geometry and Conformational Analysis: For this compound, DFT calculations can determine the most stable conformations by optimizing the molecular geometry. These calculations reveal crucial structural parameters such as bond lengths, bond angles, and dihedral angles. Due to the presence of a chiral center and rotatable bonds, the molecule can exist in several conformations. Computational studies on similar molecules, like 2-(dimethylamino)-2-phenylbutan-1-ol, show that the phenyl ring can adopt various orientations relative to the butanol chain, leading to multiple conformational states. DFT helps to identify the lowest energy conformers, which are most likely to be present under reaction conditions.

Electronic Properties and Reactivity Descriptors: DFT is used to calculate key electronic properties that govern the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding, which are crucial for understanding the ligand's behavior in a catalytic complex. For instance, in a related amino alcohol, DFT calculations predicted significant delocalization of the nitrogen lone pair, which affects the basicity of the amino group. researchgate.net

Vibrational Analysis: Theoretical vibrational spectra (FTIR and Raman) can be calculated using DFT. By comparing these computed spectra with experimental data, the vibrational modes of the molecule can be assigned, confirming its structural characterization. Studies on similar amino alcohols have shown good agreement between experimental and DFT-calculated vibrational frequencies after applying a scaling factor. researchgate.net

Complexes with Metal Ions: When this compound acts as a ligand in a metal complex, DFT is employed to elucidate the structure and bonding of the complex. nih.govnih.gov The calculations can predict the coordination geometry around the metal center, the bond strengths between the metal and the amino and hydroxyl groups of the ligand, and the electronic structure of the resulting complex. This information is vital for understanding the catalytic activity of such complexes. For example, DFT studies on zinc-amino acid complexes have successfully determined interatomic distances and infrared spectra, providing a foundation for understanding their properties. nih.gov

Below is an illustrative data table of parameters that can be obtained from DFT calculations for this compound.

| Parameter | Illustrative Calculated Value | Method/Basis Set | Significance |

| Total Energy | -518.34 Hartree | B3LYP/6-311++G(d,p) | Thermodynamic stability of the molecule. |

| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) | Relates to the electron-donating ability. |

| LUMO Energy | 1.2 eV | B3LYP/6-311++G(d,p) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | B3LYP/6-311++G(d,p) | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

| NBO Charge on N | -0.85 e | B3LYP/6-311++G(d,p) | Indicates the partial charge on the nitrogen atom. |

| NBO Charge on O | -0.72 e | B3LYP/6-311++G(d,p) | Indicates the partial charge on the oxygen atom. |

Note: The values in this table are illustrative and represent the type of data generated by DFT calculations.

Molecular Dynamics (MD) Simulations of Catalytic Cycles Involving this compound

While QM methods are excellent for studying static properties and reaction pathways at a local level, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for simulating the entire catalytic cycle. mdpi.commdpi.com

Conformational Sampling: For a flexible ligand like this compound, MD simulations can explore its conformational space in different solvent environments. This is crucial as the catalytic activity can be highly dependent on the specific conformation adopted by the ligand when it binds to a metal or substrate. Simulations can reveal the relative populations of different conformers and the timescale of conformational changes.

Dynamics of the Catalytic Complex: MD simulations can model the dynamic behavior of the entire catalytic complex, including the metal center, the this compound ligand, substrates, and solvent molecules. This allows for the study of:

Ligand Binding and Dissociation: The process by which the ligand coordinates to the metal center and the stability of the resulting complex.

Substrate Approach and Binding: How the substrate approaches the catalytic center and the preferred binding modes.

Conformational Changes during Catalysis: How the geometry of the catalyst and substrate changes along the reaction coordinate.

Solvent Effects: MD explicitly includes solvent molecules, allowing for a detailed investigation of their role in the catalytic cycle. Solvent molecules can influence the stability of intermediates and transition states through hydrogen bonding and dielectric effects, which can significantly impact reaction rates and selectivity. Studies on the effect of alcohols on peptide structures have shown that the solvent can induce structural changes through hydrogen bonding and hydrophobic interactions. nih.gov

Example Application: In a hypothetical catalytic cycle for an asymmetric reaction, MD simulations could be used to study the formation of the diastereomeric transition states. By simulating the approach of a prochiral substrate to the chiral catalyst formed from this compound, one could observe the preferential formation of one diastereomeric complex over the other, providing a dynamic picture of the origin of enantioselectivity. MD simulations of an alcohol acyltransferase have been used to understand the interaction of the enzyme with different alcohols and acyl-CoAs, confirming the functional role of key residues in catalysis. nih.gov

Prediction of Reactivity, Selectivity, and Enantiomeric Excess in Catalytic Systems

A major goal of computational chemistry in catalysis is the accurate prediction of reactivity and selectivity, particularly the enantiomeric excess (ee) in asymmetric reactions. This is a challenging task as small differences in activation energies can lead to large variations in product ratios. rsc.org

Transition State Theory and Enantioselectivity: The enantioselectivity of a reaction is determined by the difference in the free energies of the transition states leading to the (R) and (S) products (ΔΔG‡). This energy difference can be calculated using high-level QM methods, typically DFT.

ΔΔG‡ = G‡(R) - G‡(S) = -RT ln(kR/kS)

By locating the transition state structures for the formation of both enantiomers and calculating their free energies, the enantiomeric ratio (er) and enantiomeric excess (ee) can be predicted. Computational modeling of diastereomeric transition states using DFT has successfully identified key non-conventional interactions, such as C-H···O interactions, that stabilize the transition state leading to the major enantiomer in reactions involving chiral amino alcohols. chemrxiv.orgchemrxiv.org

Workflow for Predicting Enantioselectivity:

Conformational Search: Identify all low-energy conformers of the catalyst and the catalyst-substrate complexes.

Transition State Search: For each relevant conformer, locate the transition state structures for the formation of both enantiomers.

Energy Calculation: Calculate the single-point energies and free energy corrections for all stationary points (reactants, transition states, products) at a high level of theory.

Prediction of ee: Use the calculated free energy difference between the diastereomeric transition states to predict the enantiomeric excess.

Statistical models combining data from various reactions have shown that general transition state features are often similar across a range of reactions, allowing for the transfer of knowledge to new systems. nih.gov

| Transition State | Relative Free Energy (kcal/mol) (Illustrative) | Predicted Enantiomeric Ratio (R:S) | Predicted Enantiomeric Excess (% ee) |

| TS-(R) | 1.5 | 1 : 12.2 | 85% (S) |

| TS-(S) | 0.0 |

Note: This table illustrates how the calculated energy difference between the two transition states leading to the R and S products can be used to predict the enantiomeric excess.

Quantitative Structure-Performance Relationship (QSPR) Modeling in Catalysis with this compound Derivatives

Quantitative Structure-Performance Relationship (QSPR) modeling is a statistical approach used to build models that correlate the structural features of molecules with their observed performance, such as catalytic activity or enantioselectivity.

Principle of QSPR: In the context of catalysis using derivatives of this compound, a QSPR study would involve:

Dataset Generation: Synthesizing a library of derivatives of this compound with systematic variations in their structure (e.g., substituents on the phenyl ring or modifications of the amino or hydroxyl groups).

Performance Measurement: Experimentally measuring the catalytic performance (e.g., yield, turnover frequency, enantiomeric excess) of each derivative in a specific reaction.

Descriptor Calculation: Calculating a large number of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and topological properties.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the measured performance.

Model Validation: Validating the model's predictive power using internal and external validation techniques.

Application and Benefits: A validated QSPR model can be used to:

Predict Performance: Predict the catalytic performance of new, unsynthesized derivatives of this compound.

Guide Catalyst Design: Identify the key structural features that enhance catalytic activity and selectivity, thus guiding the rational design of improved catalysts.

Mechanistic Insight: Provide insights into the factors that govern the catalyst's performance.

While direct QSPR studies on this compound derivatives are not readily found in the literature, the methodology has been successfully applied to predict enantioselectivity in other catalytic systems, demonstrating its potential for streamlining catalyst development. nih.gov

Future Perspectives and Emerging Research Directions for S 2 Amino 2 Phenylbutan 1 Ol

Integration with Continuous Flow Synthesis and Automation in Enantioselective Processes

The transition from traditional batch processing to continuous flow synthesis represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For chiral compounds like (S)-2-Amino-2-phenylbutan-1-ol, this integration is a key area of future development.

A primary strategy involves the immobilization of chiral catalysts derived from this compound onto solid supports. rsc.orgrsc.org These polymer-immobilized catalysts can be packed into columns or cartridges within a flow reactor. rsc.org This approach offers several advantages: the catalyst is easily separated from the product stream, reducing contamination and simplifying purification; the expensive chiral catalyst and any precious metals can be recovered and reused; and the process is amenable to automation and online monitoring. rsc.org The development of main-chain chiral polymeric catalysts, where the catalytic unit is part of the polymer backbone, is a particularly promising direction. rsc.org

Future research will likely focus on optimizing the polymer support and the method of immobilization to ensure the catalyst maintains high activity and enantioselectivity over extended periods. rsc.org The development of robust, immobilized organocatalysts derived from this compound for use in flow reactors could enable the large-scale, cost-effective production of enantiomerically pure compounds.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Catalyst Recovery | Often difficult, requires additional separation steps | Simplified via immobilized catalysts, allows for easy reuse. rsc.org |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions | Superior control, leading to higher selectivity and yield |

| Scalability | Challenging to scale up safely and consistently | More straightforward scalability by extending run time or using parallel reactors |

| Safety | Handling of hazardous reagents on a large scale poses risks | Smaller reaction volumes at any given time enhance safety |

| Automation | Difficult to fully automate | Highly amenable to automation and online process monitoring |

Development of Sustainable and Eco-Friendly Catalytic Processes Utilizing this compound

Green chemistry principles are increasingly guiding synthetic strategies, and this compound is well-positioned to contribute to this shift. Future research will likely explore its use in environmentally benign catalytic systems.

One major avenue is the development of biocatalytic cascades. Enzymes operate under mild conditions in aqueous media and exhibit high selectivity, making them ideal for sustainable synthesis. encyclopedia.pub Multi-enzyme pathways could be designed to produce valuable chiral molecules, potentially starting from renewable materials like L-phenylalanine. nih.gov For example, a cascade could be developed where this compound or a derivative is produced or utilized in a key stereoselective step. nih.gov

Another direction is its application in organocatalysis, which avoids the use of toxic and expensive heavy metals. researchgate.net Derivatives of this compound can act as bifunctional organocatalysts, with the amino group serving as a Brønsted base and the hydroxyl group as a Brønsted acid. researchgate.net These catalysts could be employed in reactions like asymmetric Michael additions or aldol (B89426) reactions in green solvents. The development of multicomponent reactions (MCRs) catalyzed by derivatives of this compound further enhances sustainability by increasing atom economy and reducing waste. encyclopedia.pubnih.gov

Discovery of Novel Reactivity and Unexplored Transformations Enabled by this compound

The unique steric and electronic properties of this compound suggest that it could be used to unlock novel chemical reactivity. As a chiral ligand or organocatalyst, its specific three-dimensional structure can create a unique chiral pocket around a reactive center, potentially leading to unprecedented levels of stereocontrol or even new types of chemical transformations.

Future research could explore its use in radical reactions, where achieving asymmetry is a significant challenge. ineosopen.org A chiral ligand derived from this compound, when complexed with a metal catalyst, could mediate stereoselective radical additions. ineosopen.org Furthermore, its application in photoredox catalysis is a burgeoning field. The combination of a photocatalyst with a chiral catalyst derived from this amino alcohol could enable new, light-driven asymmetric transformations. acs.org

Researchers may also investigate its potential to catalyze reactions that are currently difficult to achieve enantioselectively, or to control regioselectivity in novel ways. The development of new chiral auxiliaries based on this scaffold could provide access to previously inaccessible enantiomerically pure compounds.

Applications in the Synthesis of Complex Chiral Molecules and Advanced Materials

Chiral 1,2-amino alcohols are privileged structures found in many biologically active compounds and are essential building blocks in medicinal chemistry. researchgate.netnih.govnih.gov A significant future direction for this compound is its application as a key intermediate in the synthesis of complex pharmaceuticals. For instance, related 1,3-diamino-4-phenylbutan-2-ol cores are central to potent HIV protease inhibitors like Darunavir and Saquinavir. nih.gov The stereocenters and functional groups of this compound make it an ideal starting point for creating libraries of complex molecules for drug discovery.

Beyond pharmaceuticals, there is growing interest in using chiral molecules to construct advanced materials with unique properties. This compound could be incorporated as a monomer into polymers, creating chiral stationary phases for chromatography or materials with specific optical properties. There is also potential for its use in the design of chiral metal-organic frameworks (MOFs), which could function as highly selective asymmetric catalysts or as sensors for chiral molecules.

Exploration of Synergistic Catalysis and Multicomponent Reactions

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful tool for developing new reactions. princeton.edunih.gov This approach allows for the simultaneous activation of both the nucleophile and the electrophile, often leading to enhanced reactivity and selectivity. princeton.eduresearchgate.net

An exciting research direction is the use of this compound derivatives in synergistic catalytic systems. For example, it could function as a chiral aminocatalyst to form a reactive enamine intermediate, while a separate metal catalyst activates the electrophile. nih.gov This dual activation strategy can enable transformations that are not possible with either catalyst alone. princeton.edu The combination of aminocatalysis with photoredox or electrocatalysis is another promising frontier. acs.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. encyclopedia.pubnih.govresearchgate.net Utilizing this compound or its derivatives as a chiral catalyst or component in MCRs could provide a rapid and stereocontrolled route to complex, biologically relevant scaffolds like dihydropyrano[2,3-c]pyrazoles. nih.gov This one-pot approach streamlines synthesis and allows for the rapid generation of molecular diversity. encyclopedia.pubnih.gov

| Strategy | Role of this compound Derivative | Potential Transformation | Anticipated Advantage |

|---|---|---|---|

| Synergistic Amino/Metal Catalysis | Chiral aminocatalyst (forms enamine) | Asymmetric α-allylation of aldehydes | Access to new stereoselective C-C bond formations. princeton.edu |

| Synergistic Amino/Photoredox Catalysis | Chiral ligand for metal photocatalyst | Enantioselective carbonylative couplings | Light-induced reactivity with high enantiocontrol. acs.org |

| Organocatalytic MCRs | Chiral Brønsted acid/base catalyst | Asymmetric synthesis of heterocyclic compounds | Rapid construction of complex molecules with high stereoselectivity. nih.gov |

| Three-Component Reactions | Chiral building block/auxiliary | Stereoselective synthesis of diamino alcohol derivatives | Efficient access to key pharmaceutical intermediates. nih.gov |

Q & A

Basic: What synthetic strategies are effective for preparing (S)-2-Amino-2-phenylbutan-1-ol?

Methodological Answer:

The synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. A common approach includes:

- Reductive Amination : Reacting 2-phenylbutan-1-one with ammonia under hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity .

- Enzymatic Resolution : Using lipases or esterases to hydrolyze specific enantiomers from racemic esters, as seen in analogous amino alcohol syntheses .

- Grignard Addition : Introducing the amino group via reaction of a phenylmagnesium bromide with a nitrile intermediate, followed by reduction (e.g., LiAlH₄) .

Key Considerations : Monitor reaction pH and temperature to avoid racemization. Purify via recrystallization or chiral column chromatography.

Basic: How is this compound structurally characterized?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry and substituent positions. The hydroxyl proton appears as a broad peak (~1–5 ppm), while aromatic protons resonate at 7–8 ppm .

- Optical Rotation : Measure specific rotation ([α]ᴅ) to verify enantiomeric identity (e.g., +20° to +30° for the S-enantiomer in methanol) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (m/z ~179 for [M+H]⁺) and fragmentation patterns .

Advanced: How can enantiomeric excess (ee) be quantified for this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times differentiate enantiomers .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to split proton signals, enabling ee calculation via integration .

- Polarimetry : Compare observed [α]ᴅ with literature values for pure enantiomers. Calibrate using samples of known ee .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., oxidoreductases) using the compound’s 3D structure (SMILES: CC(C(CO)N)C1=CC=CC=C1). Focus on hydrogen bonding with the hydroxyl/amino groups .

- MD Simulations (GROMACS) : Analyze stability in aqueous solutions or lipid membranes. Parameterize force fields (e.g., AMBER) using DFT-optimized geometries .

- QSAR Modeling : Correlate substituent effects (e.g., phenyl ring substituents) with bioactivity using descriptors like logP and H-bond donors .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Oxidation Prevention : Store under inert gas (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) to liquid formulations .

- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the amino alcohol .